
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one typically involves the bromination of a methoxy-substituted benzene derivative followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Elimination Reactions: The chloropropanone moiety can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alkenes, and various oxidized or reduced forms of the original compound.
科学研究应用
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloropropanone groups may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one
- 1-(4-Methoxyphenyl)-1-chloropropan-2-one
- 1-(4-(Bromomethyl)-3-methylphenyl)-1-chloropropan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This combination of functional groups provides a distinct set of chemical properties that can be exploited in various applications.
属性
分子式 |
C11H12BrClO2 |
|---|---|
分子量 |
291.57 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |
InChI 键 |
YXELNHOKVJKSQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


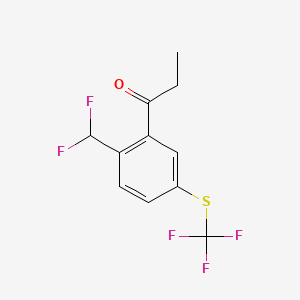

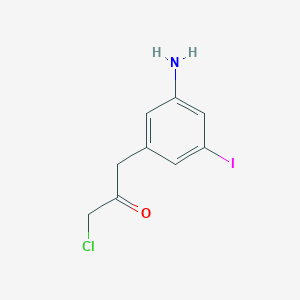
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
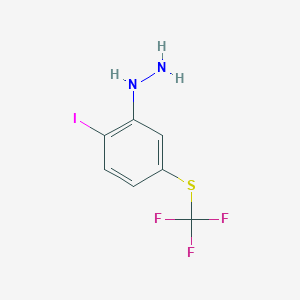
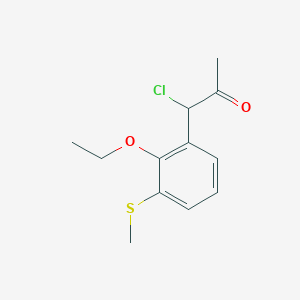
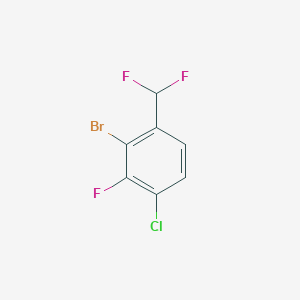
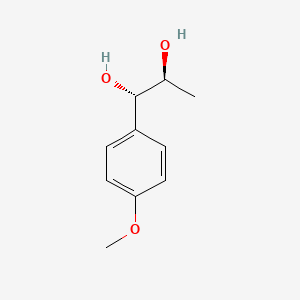
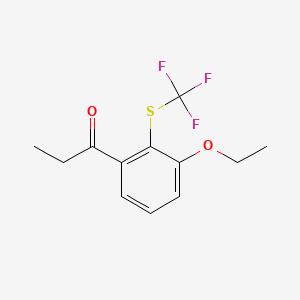

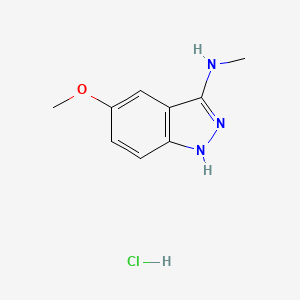
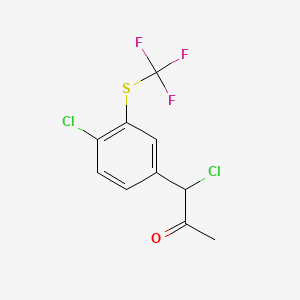
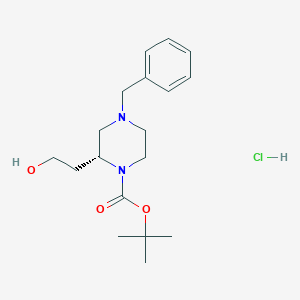
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)
